molecular formula C14H17N3O2 B2690149 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 169206-62-6

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2690149
CAS No.: 169206-62-6
M. Wt: 259.309
InChI Key: WJRLGNVYLYHGDS-UHFFFAOYSA-N
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Description

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound with a unique spirocyclic structure, characterized by the presence of a benzyl group attached to a triazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a selective agonist for the delta opioid receptor, where it binds to the receptor and modulates its activity. This interaction can lead to various physiological effects, such as pain relief and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific structural features and its ability to selectively target the delta opioid receptor. This selectivity makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to non-selective compounds .

Properties

IUPAC Name

3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLGNVYLYHGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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